2-(2-Methylbenzoyl)-6-methoxypyridine
Overview
Description
2-(2-Methylbenzoyl)-6-methoxypyridine is an organic compound that belongs to the class of benzoylpyridines This compound is characterized by the presence of a methyl group attached to the benzoyl moiety and a methoxy group attached to the pyridine ring
Mechanism of Action
Target of Action
Similar compounds have been found to target bacterial cell division proteins like ftsz . FtsZ is a key functional protein in bacterial cell division and is considered a potential target for the development of novel antibacterial agents .
Mode of Action
For instance, similar compounds have been found to inhibit the growth of Arabidopsis thaliana by targeting the catalytic domain of CELLULOSE SYNTHASE 6 (CESA6) .
Biochemical Pathways
Related compounds have been found to affect the synthesis of cellulose, a crucial component of plant cell walls . This suggests that 2-(2-Methylbenzoyl)-6-methoxypyridine might also influence similar biochemical pathways.
Result of Action
Based on related compounds, it can be inferred that it may lead to the inhibition of cell growth, particularly in plants .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylbenzoyl)-6-methoxypyridine typically involves the acylation of 6-methoxypyridine with 2-methylbenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
6-Methoxypyridine+2-Methylbenzoyl chloride→this compound+HCl
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. Solvent selection, temperature control, and the use of catalysts can further enhance the efficiency of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction of the benzoyl group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution at the methoxy position.
Major Products:
Oxidation: 2-(2-Carboxybenzoyl)-6-methoxypyridine
Reduction: 2-(2-Methylbenzyl)-6-methoxypyridine
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
2-(2-Methylbenzoyl)-6-methoxypyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
2-(2-Methylbenzoyl)pyridine: Lacks the methoxy group, which can affect its reactivity and applications.
2-(2-Methoxybenzoyl)-6-methylpyridine: The positions of the methoxy and methyl groups are interchanged, leading to different chemical properties.
2-Benzoyl-6-methoxypyridine: Lacks the methyl group, which can influence its chemical behavior and applications.
Uniqueness: 2-(2-Methylbenzoyl)-6-methoxypyridine is unique due to the specific positioning of the methyl and methoxy groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications where precise molecular interactions are required.
Properties
IUPAC Name |
(6-methoxypyridin-2-yl)-(2-methylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10-6-3-4-7-11(10)14(16)12-8-5-9-13(15-12)17-2/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWZNFYQCUVTIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=NC(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201237367 | |
Record name | (6-Methoxy-2-pyridinyl)(2-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201237367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187167-55-0 | |
Record name | (6-Methoxy-2-pyridinyl)(2-methylphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187167-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (6-Methoxy-2-pyridinyl)(2-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201237367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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